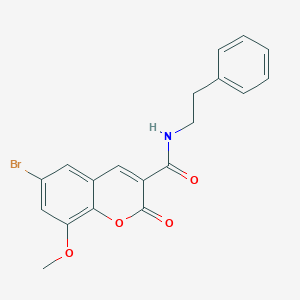
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide, also known as S32212, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This sulfonamide derivative belongs to the class of selective 5-HT6 receptor antagonists, which have been identified as a promising target for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The 5-HT6 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of various physiological processes, including cognition, mood, and appetite. N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide acts as a selective antagonist of the 5-HT6 receptor, which blocks the binding of serotonin to the receptor and prevents its activation. This results in downstream effects on neuronal signaling and neurotransmitter release, which are thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been demonstrated to improve cognitive function and memory in rats, as well as reduce anxiety-like behaviors. Additionally, this compound has been shown to reduce food intake and body weight in obese mice, suggesting a potential role in the treatment of obesity. Its effects on neurotransmitter release and neuronal signaling are thought to underlie these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective antagonist of the 5-HT6 receptor, which allows for more precise targeting of this receptor compared to non-selective compounds. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are some limitations to working with this compound. Its synthesis can be challenging, and it may not be readily available from commercial sources. Additionally, its effects may be species-specific, which can complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, its effects on appetite and body weight suggest a potential role in the treatment of obesity. Further studies are needed to determine the safety and efficacy of this compound in these applications. Additionally, the development of more selective and potent 5-HT6 receptor antagonists may lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in anhydrous dichloromethane to yield the desired product. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been investigated as a potential treatment for depression, anxiety, and obesity. Its selective antagonism of the 5-HT6 receptor has been identified as a key mechanism underlying its therapeutic effects.
Propiedades
Fórmula molecular |
C13H19NO3S |
|---|---|
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
N-cyclopentyl-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-10-9-12(7-8-13(10)17-2)18(15,16)14-11-5-3-4-6-11/h7-9,11,14H,3-6H2,1-2H3 |
Clave InChI |
XCASECODPXZHRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)


![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)

